7-chloro-N-(4-iodophenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(4-iodophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmacological properties. This particular compound features a quinazoline core with a chlorine atom at the 7th position and an iodine-substituted phenyl group at the N-position.
Mechanism of Action
Target of Action
The primary targets of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in P. aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
this compound interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . It also impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
The compound affects the quorum sensing system, a key biochemical pathway in Pseudomonas aeruginosa . This system regulates biofilm formation, and by inhibiting it, the compound disrupts the bacteria’s ability to form biofilms . This results in a decrease in virulence factors such as cell surface hydrophobicity and exopolysaccharide production .
Result of Action
The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s virulence factors and pathogenicity .
Biochemical Analysis
Biochemical Properties
7-chloro-N-(4-iodophenyl)quinazolin-4-amine, as a quinazolinone derivative, is expected to interact with various enzymes, proteins, and other biomolecules. Quinazolinones have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects . The specific interactions of this compound with biomolecules would need to be determined through further experimental studies.
Cellular Effects
Quinazolinone derivatives have been reported to have broad-spectrum antimicrobial activity and a safe profile on human cell lines
Molecular Mechanism
Quinazolinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinazolinones are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroanthranilic acid and 4-iodoaniline.
Condensation Reaction: 4-chloroanthranilic acid undergoes a condensation reaction with 4-iodoaniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazoline core.
Cyclization: The intermediate product is then cyclized under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(4-iodophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in organic solvents.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
7-chloro-N-(4-iodophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
7-chloro-N-(4-iodophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
7-chloro-N-(4-iodophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClIN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVVPGKGCDHOED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.